molecular formula C14H12BrNO B1473687 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone CAS No. 879485-68-4

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Cat. No. B1473687
M. Wt: 290.15 g/mol
InChI Key: UKSHQUWWODZZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone” belong to a class of organic compounds known as aromatic ketones. They are characterized by a carbonyl group (C=O) attached to an aromatic ring. The presence of the bromophenyl and methylpyridinyl groups suggests that this compound may have interesting chemical properties due to the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group.



Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate phenyl and pyridinyl precursor under conditions that facilitate the formation of the ketone group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.



Chemical Reactions Analysis

The chemical reactivity of such compounds would be influenced by the presence of the bromine atom, which is a good leaving group, and the methyl group on the pyridine ring, which can activate the ring towards electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like the presence of the bromine atom and the methyl group. These factors can affect properties like solubility, melting point, boiling point, and reactivity.


Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The study of such compounds can open up new avenues in various fields like medicinal chemistry, materials science, and chemical biology. Future research could focus on exploring the potential applications of this compound in these areas.


Please note that this is a general analysis and the specific details may vary for “1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone”. For a detailed and accurate analysis, experimental data and peer-reviewed literature would be required.


properties

IUPAC Name

1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-4-2-7-13(16-10)9-14(17)11-5-3-6-12(15)8-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSHQUWWODZZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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